molecular formula C22H18O2 B2606333 (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 1539275-18-7

(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B2606333
CAS No.: 1539275-18-7
M. Wt: 314.384
InChI Key: XUENGMINNLNGRC-FOCLMDBBSA-N
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Description

(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (propenone-linked) bears a 2-methoxyphenyl group, while the B-ring (carbonyl-linked) features a biphenyl (4-phenylphenyl) substituent. This structural configuration confers unique electronic and steric properties, influencing its physicochemical behavior and biological activity.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-24-22-10-6-5-9-20(22)15-16-21(23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUENGMINNLNGRC-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C22H18O2
  • Molecular Weight : 314.384 g/mol
  • CAS Number : 63839-89-4

The biological activity of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is attributed to several mechanisms:

  • Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress by inhibiting reactive oxygen species (ROS).
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
  • Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Antimicrobial Properties

Research has demonstrated that (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various pathogens. A study indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against infections.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant capacity of this chalcone was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong ability to neutralize free radicals, which is critical in mitigating oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Anti-inflammatory Effects

In vitro studies showed that the compound significantly reduced the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study investigated the effects of (2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of this chalcone in an animal model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its efficacy in managing inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name A-Ring Substituent B-Ring Substituent Melting Point (°C) Biological Activity (IC₅₀ or MIC) Purity (%) Reference
(2E)-3-(2-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 2-methoxyphenyl 4-phenylphenyl Not reported Not reported N/A Target
LabMol-69 4-methoxyphenyl 4-phenylphenyl 164 Antitubercular (MIC = 0.78 µg/mL) 99.36 [1]
PAAPM 4-methoxyphenyl Phenyl Not reported SARS-CoV-2 SPIKE interaction N/A [2]
Cardamonin 2,4-dihydroxyphenyl Phenyl Not reported Inhibitory activity (IC₅₀ = 4.35 µM) N/A [3]
Compound 2p 2-hydroxy-5-iodo-4-methoxyphenyl 4-methoxyphenyl 114 IC₅₀ = 70.79 µM 99.05 [3]
(E)-1-(2-hydroxynaphthalen-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one 2-methoxyphenyl 2-hydroxynaphthalen-1-yl Not reported Mitotic inhibition N/A [10]

Key Observations:

Substituent Position on A-Ring: The 2-methoxy group in the target compound contrasts with the 4-methoxy in LabMol-69 . For instance, LabMol-69 demonstrated antitubercular activity (MIC = 0.78 µg/mL), suggesting that 4-methoxy substitution enhances membrane permeability or target engagement . In contrast, 2-hydroxy substitution (as in Cardamonin) significantly boosts inhibitory activity (IC₅₀ = 4.35 µM vs. 70.79 µM for 2p), highlighting the importance of hydroxyl groups in hydrogen bonding .

B-Ring Complexity :

  • The biphenyl group in the target compound introduces steric bulk compared to simpler phenyl (LabMol-69) or naphthalenyl (Compound 1 in ) substituents. Biphenyl moieties may enhance π-π stacking interactions in hydrophobic binding pockets but could reduce solubility .

Biological Activity Trends: Electronegativity and Activity: Methoxy groups (electron-donating) reduce potency compared to electronegative substituents like halogens. For example, 4-fluorophenyl-substituted chalcones (e.g., 2j in ) show lower IC₅₀ values (4.703 µM) than methoxy analogues (70.79 µM for 2p) . Antiviral and Antifungal Potential: PAAPM (4-methoxyphenyl) showed strong SPIKE protein interactions, while 2-methoxy derivatives (e.g., the target) remain unexplored in this context .

Physicochemical Properties

Table 2: Melting Points and Purity of Selected Chalcones

Compound Name Melting Point (°C) HPLC Purity (%) Yield (%)
LabMol-69 164 99.36 53
LabMol-71 114 99.05 19
LabMol-95 194 99.40 68
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Not reported 95 N/A
  • The target compound’s melting point and purity are unreported, but analogues with 4-methoxy or hydroxyl groups (e.g., LabMol-69, ) exhibit high purity (>95%), suggesting reliable synthetic routes for methoxy-containing chalcones .
  • Lower yields (e.g., 19% for LabMol-71 ) highlight challenges in synthesizing sterically hindered derivatives, which may apply to the biphenyl-containing target.

SAR (Structure-Activity Relationship) Insights

  • Methoxy vs. Hydroxyl: Methoxy groups generally reduce potency compared to hydroxyl groups due to decreased hydrogen-bonding capacity. For example, 4′-hydroxy-4-methoxybenzalazetophenone showed antifungal activity (MIC = 0.07 µg/mL), whereas methoxy-only analogues were less active .

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